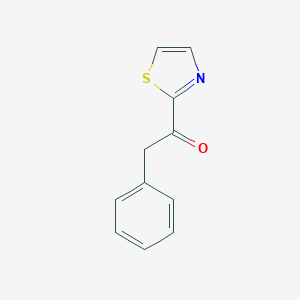

2-Phenyl-1-(thiazol-2-yl)ethanone

Vue d'ensemble

Description

2-Phenyl-1-(thiazol-2-yl)ethanone is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(thiazol-2-yl)ethanone typically involves the reaction of 2-aminothiazole with α-bromoacetophenone under mild conditions. The reaction is carried out in a solvent such as ethanol or benzene, and the mixture is heated to facilitate the formation of the desired product . Another method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-1-(thiazol-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring .

Applications De Recherche Scientifique

Anticancer Applications

Numerous studies have highlighted the anticancer properties of thiazole-derived compounds, including 2-Phenyl-1-(thiazol-2-yl)ethanone. This compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Anticancer Activity Against Lung Adenocarcinoma

A study by Evren et al. (2019) demonstrated that derivatives of thiazole, including this compound, exhibited strong selectivity against A549 human lung adenocarcinoma cells. The compound showed an IC50 value of 23.30 ± 0.35 mM, indicating significant cytotoxicity against cancer cells while being less toxic to normal cells .

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. Research has shown that this compound possesses antibacterial properties against a variety of pathogens.

Case Study: Antibacterial Efficacy

In a study focused on the synthesis of thiazole derivatives, compounds incorporating thiazole rings demonstrated potent antibacterial activity against several strains of bacteria, including resistant strains . The structural characteristics of these compounds play a crucial role in their efficacy.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Activity

A specific derivative of thiazole was reported to alleviate inflammation in animal models, suggesting that this compound may also possess similar properties . This application could be relevant for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl or thiazole moieties can significantly impact their pharmacological profiles.

| Compound Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Substituents on phenyl ring | Enhanced antibacterial activity |

| Variations in thiazole ring | Altered anti-inflammatory effects |

Mécanisme D'action

The mechanism of action of 2-Phenyl-1-(thiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

- 1-(4,5-dihydro-2-thiazolyl)ethanone

- 2-Acetylthiazole

- 1-(2-thiazolyl)ethanone

Uniqueness

2-Phenyl-1-(thiazol-2-yl)ethanone is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its phenyl group attached to the thiazole ring enhances its potential for various applications compared to other similar compounds .

Activité Biologique

2-Phenyl-1-(thiazol-2-yl)ethanone, a thiazole derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, antiproliferative effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its role in numerous biologically active compounds. The thiazole moiety contributes to the compound's interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and bacterial virulence .

Antiproliferative Activity

Recent research has highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human carcinoma cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate that this compound exhibits comparable or superior activity to established chemotherapeutic agents like cisplatin.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| MDA-MB231 | 12.5 | Cisplatin | 15 |

| HeLa | 10.0 | Oxaliplatin | 20 |

These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

The bactericidal mechanism is thought to involve the inhibition of protein synthesis and disruption of cell wall integrity .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives, including this compound:

- Antiproliferative Studies : A study evaluated the effects of various thiazole derivatives on MDA-MB231 and HeLa cells using MTT assays. Results indicated that compounds with similar structures exhibited significant inhibition rates, suggesting a structure–activity relationship that merits further investigation .

- Antimicrobial Efficacy : Research on thiazole derivatives has shown promising results in combating biofilm formation in bacterial infections. The compound's ability to disrupt biofilms could enhance its utility in treating persistent infections caused by resistant strains .

- Therapeutic Potential : Given its dual role as an antiproliferative and antimicrobial agent, there is potential for developing combination therapies that leverage both properties for enhanced therapeutic efficacy against tumors and infections simultaneously .

Propriétés

IUPAC Name |

2-phenyl-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQUQUPRIYRNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.